Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclobutylmethyl)carbamate
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Overview
Description
Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclobutylmethyl)carbamate is a chemical compound with the molecular formula C15H23BrN2O2 It is a derivative of pyridine, featuring a bromine atom at the 5-position and a carbamate group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclobutylmethyl)carbamate typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Carbamate Formation: The brominated pyridine is then reacted with tert-butyl chloroformate and an amine (such as cyclobutylmethylamine) to form the carbamate group.
The reaction conditions generally include the use of a solvent like dichloromethane, and the reactions are carried out at room temperature or slightly elevated temperatures to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclobutylmethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while hydrolysis will produce the corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclobutylmethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclobutylmethyl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (5-bromopyridin-3-yl)carbamate: Lacks the cyclobutylmethyl group, making it less bulky and potentially less selective in its interactions.
Cyclobutylmethyl (5-bromopyridin-3-yl)carbamate: Similar structure but without the tert-butyl group, which may affect its stability and reactivity.
Uniqueness
Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclobutylmethyl)carbamate is unique due to the presence of both the tert-butyl and cyclobutylmethyl groups. These groups contribute to its distinct chemical properties, such as increased steric hindrance and potential for selective binding to molecular targets.
Properties
IUPAC Name |
tert-butyl N-[(5-bromopyridin-3-yl)methyl]-N-(cyclobutylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19(10-12-5-4-6-12)11-13-7-14(17)9-18-8-13/h7-9,12H,4-6,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJBEZKOUBZHGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCC1)CC2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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